"synthesis and properties of Triethoxy-2-thienylsilane"
"synthesis and properties of Triethoxy-2-thienylsilane"
An In-depth Technical Guide to the Synthesis and Properties of Triethoxy-2-thienylsilane
For professionals in chemical research and drug development, Triethoxy-2-thienylsilane serves as a crucial organosilicon compound. Its unique structure, combining a reactive triethoxysilyl group with a versatile thiophene ring, makes it a valuable building block in organic synthesis and materials science. This guide provides a comprehensive overview of its synthesis, properties, and applications, grounded in established scientific principles and experimental insights.
Molecular Profile and Physicochemical Properties
Triethoxy-2-thienylsilane is an organosilicon compound featuring a thiophene ring bonded to a silicon atom, which in turn is connected to three ethoxy groups.[1] This structure imparts a unique combination of reactivity characteristic of both organosilanes and aromatic heterocycles. It is typically a yellow to brown liquid with a distinct odor.[1]
Table 1: Physicochemical Properties of Triethoxy-2-thienylsilane
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₈O₃SSi | [2],[3] |
| Molecular Weight | 246.40 g/mol | [2],[3] |
| CAS Number | 17984-89-3 | [2] |
| Appearance | Yellow to brown liquid | [1] |
| Density | 1.049 g/mL at 25 °C | [2] |
| Boiling Point | 78 °C at 0.5 mmHg | [2] |
| Refractive Index (n20/D) | 1.4670 | [2] |
| Flash Point | 105.6 °C (222.1 °F) - closed cup | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of Triethoxy-2-thienylsilane: A Validated Protocol
The formation of the silicon-carbon bond is the cornerstone of organosilane synthesis.[4] For Triethoxy-2-thienylsilane, the most reliable and widely applicable method involves the Grignard reaction. This approach offers high yields and is adaptable to standard laboratory settings. It leverages the reaction between a pre-formed 2-thienylmagnesium bromide and an electrophilic silicon source, tetraethoxysilane (TEOS).
The Grignard Reaction: Mechanistic Insight
The synthesis hinges on the nucleophilic character of the Grignard reagent. 2-Thienylmagnesium bromide is prepared by the oxidative insertion of magnesium metal into the carbon-bromine bond of 2-bromothiophene.[5] The resulting organometallic species effectively acts as a 2-thienyl carbanion, a potent nucleophile.
This nucleophile then attacks the electrophilic silicon atom of tetraethoxysilane. A key consideration in this synthesis is controlling the stoichiometry to prevent multiple substitutions on the silicon atom. By using an excess of tetraethoxysilane and maintaining low reaction temperatures, the formation of the desired mono-substituted product, Triethoxy-2-thienylsilane, is favored over di- and tri-thienylsilane byproducts.[6]
Caption: Workflow for the synthesis of Triethoxy-2-thienylsilane.
Detailed Experimental Protocol
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Pre-reaction Setup: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. The reaction should be conducted under an inert atmosphere throughout.
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Step 1: Grignard Reagent Formation.
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Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
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Add a small crystal of iodine to activate the magnesium surface.
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Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
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Dissolve 2-bromothiophene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
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Add a small portion of the 2-bromothiophene solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.
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Add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the 2-thienylmagnesium bromide.
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Step 2: Silylation.
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In a separate, larger three-necked flask, place tetraethoxysilane (TEOS) (3.0 equivalents) dissolved in anhydrous THF.
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Cool this solution to -30 °C using a dry ice/acetone bath.
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Slowly transfer the freshly prepared Grignard reagent from the first flask to the cold TEOS solution via a cannula, while stirring vigorously.
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Maintain the temperature at -30 °C during the addition.[6]
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Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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-
Step 3: Workup and Purification.
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Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 78 °C / 0.5 mmHg to yield pure Triethoxy-2-thienylsilane.[2]
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Spectroscopic Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound. Spectroscopic data for Triethoxy-2-thienylsilane is available in public databases.[7]
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¹H NMR: The proton NMR spectrum will show characteristic signals for the thiophene ring protons, typically in the aromatic region (δ 7.0-7.8 ppm), and two signals for the ethoxy groups: a quartet for the -OCH₂- protons (around δ 3.9 ppm) and a triplet for the -CH₃ protons (around δ 1.2 ppm).
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¹³C NMR: The carbon NMR will display signals for the four distinct carbons of the thiophene ring and two signals for the ethoxy groups (-OCH₂- and -CH₃).
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FTIR: The infrared spectrum will show strong C-O and Si-O stretching bands, as well as characteristic peaks for the C-H and C=C bonds of the thiophene ring.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight (246.40 g/mol ).[3]
Reactivity and Applications in Synthesis
The utility of Triethoxy-2-thienylsilane stems from its role as a stable, yet reactive, nucleophilic partner in cross-coupling reactions.
The Hiyama Cross-Coupling Reaction
Triethoxy-2-thienylsilane is an excellent reagent for the Hiyama cross-coupling, a palladium-catalyzed reaction that forms carbon-carbon bonds between organosilicon compounds and organic halides or triflates.[2] A key feature of this reaction is the activation of the C-Si bond, which is typically achieved using a fluoride source like tetrabutylammonium fluoride (TBAF) or a base.[8][9] The fluoride ion coordinates to the silicon atom, forming a hypervalent silicate intermediate which is more reactive towards transmetalation with the palladium catalyst.
This reaction is valued for its tolerance of a wide range of functional groups and the low toxicity of the silicon byproducts.[9]
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Precursor for Conductive Polymers
Thiophene-based monomers are the fundamental units for constructing polythiophenes, a major class of conductive polymers used in organic electronics, such as organic solar cells and OLEDs.[1][10] Triethoxy-2-thienylsilane can be used to synthesize more complex, functionalized thiophene monomers. The triethoxysilyl group can be converted to other functionalities or used as a handle for polymerization, offering a pathway to novel polymeric materials with tailored electronic properties.[11]
Safety and Handling
As with all chemical reagents, proper safety protocols must be strictly followed when handling Triethoxy-2-thienylsilane.
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Hazards: The compound is irritating to the eyes, respiratory system, and skin.[1] It is classified as a combustible liquid.[2]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, neoprene or nitrile rubber gloves, and chemical safety goggles.[1] All handling should be performed in a well-ventilated chemical fume hood.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] The compound is sensitive to moisture and should be stored under an inert atmosphere.
-
Spills: In case of a spill, eliminate all ignition sources. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[12]
Conclusion
Triethoxy-2-thienylsilane is a versatile and valuable reagent for researchers in organic chemistry and materials science. Its synthesis via the Grignard pathway is a robust and scalable method. Its primary application in palladium-catalyzed Hiyama cross-coupling provides an efficient means to construct complex molecules, while its potential as a precursor for polythiophenes opens avenues for the development of advanced materials. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.
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